![molecular formula C10H14N2O3S B2842303 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 565180-18-9](/img/structure/B2842303.png)
4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
“4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 565180-18-9 . It has a molecular weight of 242.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3S/c1-8(11-13)9-4-6-10(7-5-9)16(14,15)12(2)3/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.3 . It is a solid substance that is typically stored at room temperature .Scientific Research Applications
- Chronic inflammation is associated with multifactorial diseases such as cancer, diabetes, arthritis, and cardiovascular conditions .
- The compound’s anti-lipoxygenase (LOX) activity and antioxidant properties make it promising for managing inflammation .
- It inhibits lipid peroxidation and shows potential as an orally active agent .
- Cinnamic acid derivatives, like our compound, have diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects .
- Researchers can use this compound as a lead structure for designing new hybrids targeting multiple biological pathways .
- By modifying the basic cinnamic acid moiety, scientists can explore different substitutions to enhance biological activity .
Anti-Inflammatory and Antioxidant Activity
Hybrid Drug Design
NO Donor Properties
Pharmacophore Exploration
Multifunctional Therapeutics
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mechanism of Action
Target of Action
The primary targets of 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are known, the downstream effects can be studied in detail.
Result of Action
The molecular and cellular effects of 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide’s action are currently unknown
properties
IUPAC Name |
4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-8(11-13)9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7,13H,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZBFGKTHVZPBT-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide |
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